molecular formula C19H19N5O3 B252365 N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide

カタログ番号 B252365
分子量: 365.4 g/mol
InChIキー: OYCUEFOJUKTHBP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as EKI-785, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) pathway. EGFR is a transmembrane receptor that is involved in cell proliferation, differentiation, and survival. Overexpression of EGFR has been linked to various types of cancer, including lung, breast, and colon cancer. EKI-785 has been studied extensively for its potential as an anti-cancer agent.

作用機序

N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide exerts its anti-cancer effects by inhibiting the activity of EGFR and its downstream signaling pathways. EGFR activation leads to the activation of several downstream signaling pathways, including the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway. These pathways are involved in cell proliferation, survival, and angiogenesis. By inhibiting EGFR activity, N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide can block these pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to enhance the efficacy of other anti-cancer agents. N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This could potentially limit the blood supply to tumors, leading to their regression. N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is disrupted in cancer cells.

実験室実験の利点と制限

One of the advantages of using N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide in lab experiments is its specificity for EGFR. This allows researchers to study the effects of EGFR inhibition on cancer cells without affecting other signaling pathways. However, one limitation of using N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide is its potential toxicity. N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to have dose-dependent toxicity in some cell lines, which could limit its use in certain experiments.

将来の方向性

There are several potential future directions for research on N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide. One area of interest is the development of combination therapies that include N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide and other anti-cancer agents. Another area of interest is the identification of biomarkers that could predict the response of cancer cells to N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide. Additionally, the development of more potent and selective EGFR inhibitors could lead to the development of more effective anti-cancer agents. Finally, the study of the effects of N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide on cancer stem cells, which are thought to be responsible for tumor initiation and recurrence, could lead to the development of more effective cancer treatments.

合成法

The synthesis of N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide involves several steps, including the coupling of 6-methylpyridine-3-carboxylic acid with 3-aminopropylamine, followed by the condensation of the resulting intermediate with 4-aminoquinazoline-2(1H)-one. The final product is obtained through purification by column chromatography and recrystallization. The synthesis of N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been reported in several scientific publications.

科学的研究の応用

N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer. In addition, N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and paclitaxel. N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide has also been studied for its potential as a radio-sensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment.

特性

分子式

C19H19N5O3

分子量

365.4 g/mol

IUPAC名

N-[3-[(6-methylpyridine-3-carbonyl)amino]propyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C19H19N5O3/c1-12-7-8-13(11-22-12)17(25)20-9-4-10-21-19(27)16-23-15-6-3-2-5-14(15)18(26)24-16/h2-3,5-8,11H,4,9-10H2,1H3,(H,20,25)(H,21,27)(H,23,24,26)

InChIキー

OYCUEFOJUKTHBP-UHFFFAOYSA-N

異性体SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

正規SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。